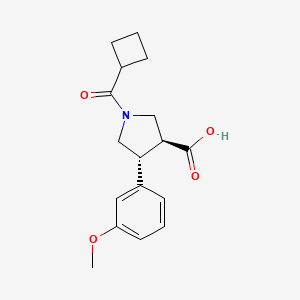

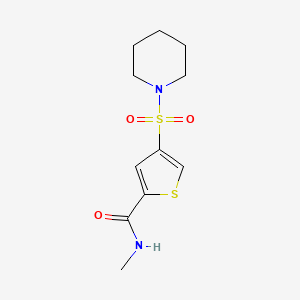

![molecular formula C17H17N5O3 B5572151 2-{2-[2-(4-甲基-1,2,5-恶二唑-3-基)-1-吡咯烷基]-2-氧代乙基}-1(2H)-酞嗪酮](/img/structure/B5572151.png)

2-{2-[2-(4-甲基-1,2,5-恶二唑-3-基)-1-吡咯烷基]-2-氧代乙基}-1(2H)-酞嗪酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a phthalazinone derivative, a class of compounds known for their diverse biological activities and chemical properties. Phthalazinone and its derivatives have been studied for their potential antimicrobial activities and as key intermediates in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of similar phthalazinone derivatives often involves the preparation from phthalic anhydride or related precursors. For instance, a series of new 2-substituted phthalazin-1(2H)-one derivatives have been synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which in turn is prepared from phthalic anhydride (Sridhara et al., 2010). The synthesis process involves multiple steps, including condensation and cyclization reactions, to incorporate various functional groups into the phthalazinone core.

Molecular Structure Analysis

The molecular structure of phthalazinone derivatives is characterized by the presence of a phthalazin-1(2H)-one scaffold, often modified with various substituents to enhance biological activity or solubility. The structure is confirmed using spectral data, including NMR and IR spectroscopy. For example, novel scaffolds linked to oxadiazoles have been synthesized, with their structures confirmed through spectral analysis, highlighting the diversity achievable within this chemical class (Allaka et al., 2023).

Chemical Reactions and Properties

Phthalazinone derivatives undergo various chemical reactions, including condensation with secondary amines, reaction with acrylonitrile to afford cyanoethylated products, and Mannich-base formation. These reactions expand the utility and complexity of phthalazinone-based compounds (Mustafa et al., 1964).

科学研究应用

抗菌应用

研究表明,与本化合物类似的酞嗪酮衍生物已被合成并对其抗菌特性进行了评估。在酞嗪酮和恶二唑部分进行修饰的化合物已针对各种细菌和真菌菌株进行了测试,显示出抗菌活性。例如,研究报告了新型3-异恶唑啉取代的酞嗪甲基磺酰-恶二唑的合成,其表现出显着的抗菌特性 (A. M. Sridhara 等人,2011 年)。在其他专注于酞嗪-1(2H)-酮衍生物的研究中观察到了类似的发现,其中合成的化合物对多种微生物表现出抗菌活性 (A. M. Sridhara 等人,2010 年)。

材料科学和聚合物应用

该化合物的另一个应用领域是开发具有特定物理化学性质的聚合物。研究重点在于合成含有酞嗪酮和恶二唑部分的磺化聚(芳基醚) PEM,其具有优异的成膜性能,并因其热稳定性和化学稳定性而显示出在高性能应用中的潜力 (崔虹金和 X. 朱,2018 年)。类似的研究报告了含有酞嗪酮部分的聚苯并咪唑的合成,这些聚合物表现出高的玻璃化转变温度和优异的热稳定性,使其适用于高温应用 (李秀萍等人,2012 年)。

抗癌和抗增殖活性

此外,还有关于恶二唑-酞嗪酮衍生物的抗增殖活性的研究。这些研究涉及新型化合物的合成及其针对各种癌细胞系的活性的评估。例如,已经合成了对肝癌和乳腺癌细胞系具有显着且选择性的抗增殖活性的衍生物,表明具有作为抗癌剂的潜力 (Mohamed H. Hekal 等人,2020 年)。

作用机制

属性

IUPAC Name |

2-[2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-11-16(20-25-19-11)14-7-4-8-21(14)15(23)10-22-17(24)13-6-3-2-5-12(13)9-18-22/h2-3,5-6,9,14H,4,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVOPEWDTRDJKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C2CCCN2C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)

![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)

![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5572099.png)

![5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)

![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)

![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)

![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)